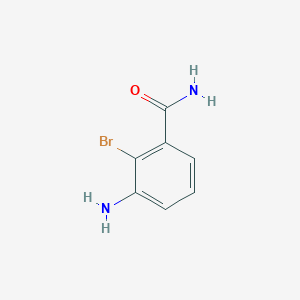
3-Amino-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-bromobenzamide: is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation Method: One common method for synthesizing 3-Amino-2-bromobenzamide involves the direct condensation of 2-amino-3-bromobenzoic acid with ammonia or an amine source.
Ultrasonic Irradiation Method: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, especially the ultrasonic irradiation method due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Amino-2-bromobenzamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically performed in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents; performed in solvents like toluene or ethanol under inert atmosphere.
Major Products:
Substitution Reactions: Products include azides, nitriles, and substituted amides.
Coupling Reactions: Products include biaryl compounds and other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: 3-Amino-2-bromobenzamide is used as a synthon for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles and quinazolines.
Biology and Medicine:
Factor Xa Inhibitors: Derivatives of 2-aminobenzamide, including this compound, have been studied as direct Factor Xa inhibitors, which play a crucial role in the blood coagulation cascade.
Industry:
Pharmaceutical Intermediates: This compound is used as an intermediate in the synthesis of therapeutic agents and other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromobenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation . The presence of the amino and bromine substituents enhances its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
2-Amino-5-bromo-3-iodobenzamide: This compound is similar in structure but has an additional iodine atom, which can influence its reactivity and applications.
2-Amino-3-bromobenzoic Acid: This compound lacks the amide group, which significantly alters its chemical properties and applications.
Uniqueness:
3-Amino-2-bromobenzamide: is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
3-amino-2-bromobenzamide |
InChI |
InChI=1S/C7H7BrN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11) |
InChI Key |
NHSGNHIVYXCVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















